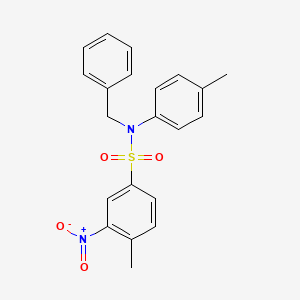
N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide, also known as NBMS, is a chemical compound that has gained significant attention in the field of scientific research. NBMS is a sulfonamide derivative that has a nitro group and a benzyl group attached to the nitrogen atom. The compound has been synthesized using various methods and has shown potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body, and its inhibition can lead to a decrease in tumor growth. Matrix metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins, and their inhibition can lead to a decrease in tumor invasion and metastasis.
Biochemical and Physiological Effects
N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Apoptosis is a programmed cell death mechanism that is important in regulating cell growth and development. Inhibition of cell proliferation can lead to a decrease in tumor growth. Angiogenesis is the process of formation of new blood vessels, and its inhibition can lead to a decrease in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using various methods. Additionally, it has shown potential as a therapeutic agent for various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Furthermore, its toxicity and pharmacokinetic properties need to be further investigated.
Zukünftige Richtungen
There are several future directions for N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide research. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action and optimize its therapeutic potential. Furthermore, its toxicity and pharmacokinetic properties need to be further investigated to determine its safety and efficacy as a therapeutic agent.
Conclusion
In conclusion, N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the field of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide has shown potential as a therapeutic agent for various diseases, and its future research can lead to the development of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide has shown potential as a therapeutic agent for various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, colon cancer, and lung cancer. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to exhibit antimicrobial activity against various bacteria such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-16-8-11-19(12-9-16)22(15-18-6-4-3-5-7-18)28(26,27)20-13-10-17(2)21(14-20)23(24)25/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRORSUOGJBUVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4083382.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4083386.png)
![N-[4-({[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4083398.png)
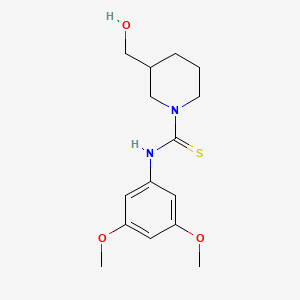
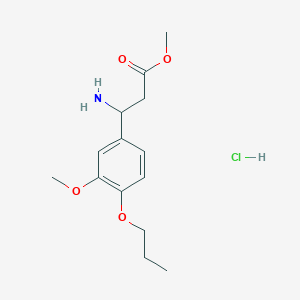
![N-(4-ethoxy-2-nitrophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083433.png)
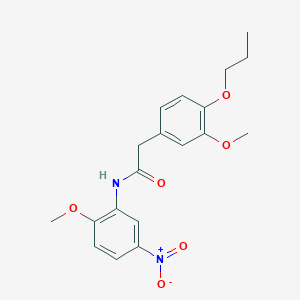
![N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide](/img/structure/B4083449.png)
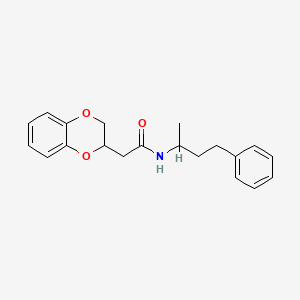
![2-(4-nitrophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4083469.png)

![6-amino-3-(2,5-dimethoxyphenyl)-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083483.png)
![N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4083488.png)